Carcinine

概要

説明

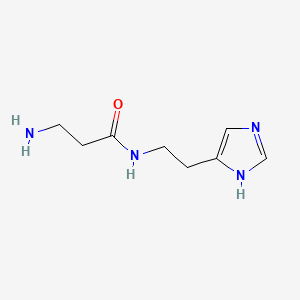

カルシニン、別名β-アラニル-ヒスタミンは、天然に存在するイミダゾール含有ペプチド誘導体です。β-アラニンとヒスタミンの結合によって形成されます。カルシニンは、脳、筋肉、腸、肝臓など、さまざまな組織に見られます。 これはヒスタミンリサイクルに重要な役割を果たし、特にショウジョウバエ(ショウジョウバエ)などの特定の生物の視覚系において、ヒスタミン神経伝達物質のリサイクルに関与しています .

準備方法

合成ルートと反応条件: カルシニンは、β-アラニンとヒスタミンの直接カップリングによって合成できます。 この反応は通常、β-アラニンのカルボキシル基とヒスタミンのアミノ基の間のペプチド結合形成を促進するために、カルボジイミドなどのカップリング剤を必要とします .

工業的生産方法: 工業的には、カルシニンの生産は、組換えジペプチダーゼを用いた酵素合成を含む場合があります。 例えば、セレーション・マルセセンの組換えジペプチダーゼは、カルシニンに対する高い合成活性のために同定されています .

化学反応の分析

反応の種類: カルシニンは、以下を含むさまざまな化学反応を起こします。

酸化: カルシニンは抗酸化特性を示し、活性酸素種(ROS)や4-ヒドロキシノネナール(4-HNE)などの毒性アルデヒドをスカベンジする可能性があります.

還元: カルシニンは、フリーラジカルを中和することにより、酸化ストレスを軽減できます。

一般的な試薬と条件:

酸化: カルシニンは、酸化ストレス条件下でROSと4-HNEと反応します。

還元: カルシニンは、フリーラジカルの存在下で還元剤として作用します。

置換: カルシニンは、タンパク質抽出物の存在下でアルデヒドと付加物を形成します。

生成される主な生成物:

4-HNE-カルシニン付加物: 4-HNEのスカベンジング中に形成されます.

還元されたROS: カルシニンの抗酸化活性に起因します。

4. 科学研究への応用

カルシニンは、以下を含む幅広い科学研究に応用されています。

科学的研究の応用

Neuroprotective Properties

Carcinine has been shown to possess significant neuroprotective effects, particularly in the context of retinal health. A study demonstrated that this compound can effectively scavenge 4-hydroxynonenal (4-HNE), a toxic byproduct of lipid peroxidation, which is implicated in oxidative stress-related retinal degeneration.

Case Study: Retinal Protection

- Methodology : Mice were administered this compound via intravitreal injection and subjected to bright light exposure to induce oxidative damage.

- Findings : Mice treated with this compound exhibited a 53.5% loss of photoreceptor cell nuclei in control eyes versus only 28.7% loss in this compound-treated eyes, indicating a protective effect against light-induced damage .

Antioxidant Activity

This compound's antioxidant properties extend beyond its neuroprotective capabilities. It has been identified as a multifunctional antioxidant that can mitigate oxidative stress by scavenging reactive oxygen species (ROS) and secondary toxic products.

Potential Applications in Retinopathies

Given its protective effects on retinal cells, this compound is being explored for therapeutic use in progressive retinopathies, such as diabetic retinopathy and age-related macular degeneration.

Research Insights

- Studies suggest that daily administration of this compound could prevent vision loss associated with these conditions due to its ability to protect photoreceptor cells from oxidative damage .

Pharmacological Implications

This compound's pharmacological profile indicates potential applications in various fields:

- Ophthalmology : As an adjunct therapy for conditions involving oxidative stress in the retina.

- Neuroscience : For its ability to protect neuronal cells from oxidative damage and enhance cellular resilience.

Comparative Analysis with Related Compounds

The following table summarizes the comparative properties of this compound with other related compounds such as carnosine and N-acetylcarnosine:

| Compound | Antioxidant Activity | Neuroprotective Effect | Stability Against Hydrolysis | Clinical Application |

|---|---|---|---|---|

| This compound | High | Significant | High | Retinal diseases |

| Carnosine | Moderate | Moderate | Low | General antioxidant |

| N-acetylcarnosine | Moderate | Low | Moderate | Eye health |

作用機序

カルシニンは、いくつかのメカニズムを通じてその効果を発揮します。

抗酸化活性: カルシニンはROSと4-HNEをスカベンジし、細胞を酸化損傷から保護します.

ヒスタミンリサイクル: ショウジョウバエでは、カルシニンはヒスタミン神経伝達物質のリサイクルに関与しており、視覚機能の維持に不可欠です.

グリケーション阻害: カルシニンは、タンパク質の非酵素的グリケーションを減らし、それらのネイティブな折り畳みと機能を維持します.

6. 類似化合物の比較

カルシニンは、カルノシン(β-アラニル-L-ヒスチジン)などの他のイミダゾール含有化合物に似ています。これは独自の特性を持っています。

類似化合物のリスト:

- カルノシン(β-アラニル-L-ヒスチジン)

- アンセリン(β-アラニル-1-メチルヒスチジン)

- オフィジン(β-アラニル-3-メチルヒスチジン)

カルシニンのヒスタミンリサイクルにおける独自の役割とその強力な抗酸化活性により、科学研究と治療用途の両方において貴重な化合物となっています。

類似化合物との比較

- Carnosine (β-alanyl-L-histidine)

- Anserine (β-alanyl-1-methylhistidine)

- Ophidine (β-alanyl-3-methylhistidine)

Carcinine’s unique role in histamine recycling and its potent antioxidant activity make it a valuable compound in both scientific research and therapeutic applications.

生物活性

Carcinine, a naturally occurring dipeptide and a metabolite of L-carnosine, has garnered attention for its potential biological activities, particularly in the context of metabolic disorders and neuroprotection. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and pharmacological evaluations.

Overview of this compound

This compound (β-alanylhistidine) is structurally similar to carnosine and is involved in various physiological processes. It has been studied for its effects on insulin resistance, lipid metabolism, and neuroprotection against oxidative stress.

Biological Activities

1. Metabolic Effects

Research indicates that this compound plays a significant role in modulating glycemic and lipid profiles. A notable study involving 100 volunteers with insulin resistance showed that daily administration of 60 mg of this compound resulted in:

- Glycemia Reduction: Statistically significant decrease in blood glucose levels (p=0.001).

- Cholesterol Levels: Total cholesterol levels decreased significantly (p<0.003).

- Insulin Sensitivity: Improvements in the HOMA-IR index (p<0.03) were observed.

These findings suggest that this compound may be beneficial in managing metabolic syndrome and related conditions .

2. Neuroprotective Properties

This compound has demonstrated potent neuroprotective effects, particularly in retinal cells subjected to oxidative stress. In an experimental study involving BALB/c mice:

- Mice treated with this compound exhibited a 53.5% loss of photoreceptor cell nuclei when exposed to bright light compared to a 28.7% loss in those treated with this compound, indicating significant protective effects .

- This compound was shown to reverse modifications caused by 4-hydroxynonenal (4-HNE), a toxic byproduct of lipid peroxidation, demonstrating its ability to scavenge reactive oxygen species and protect cellular integrity .

The mechanisms underlying the biological activities of this compound include:

- Antioxidant Activity: this compound scavenges free radicals and reactive carbonyl species, thereby reducing oxidative stress.

- Modulation of Insulin Sensitivity: By influencing lipid metabolism and glycemic control, this compound may enhance insulin sensitivity, making it a candidate for treating metabolic disorders.

- Neuroprotective Mechanisms: Its ability to protect against oxidative damage in neuronal tissues suggests potential applications in neurodegenerative diseases.

Case Studies

Case Study 1: Insulin Resistance Management

In a retrospective trial involving overweight/obese patients with altered blood glucose patterns, this compound supplementation led to significant improvements in metabolic parameters without adverse effects. Key metrics included reductions in waist circumference and advanced glycation end products (AGEs), which are implicated in diabetic complications .

Case Study 2: Retinal Protection

A study investigating the neuroprotective effects of this compound on retinal cells found that intravitreal injections significantly reduced photoreceptor cell death due to light-induced damage. This suggests potential therapeutic applications for retinal degenerative diseases .

Summary Table of Key Findings

| Study Focus | Findings | Statistical Significance |

|---|---|---|

| Insulin Resistance | Reduction in glycemia, cholesterol, and HOMA-IR index | Glycemia (p=0.001), Cholesterol (p<0.003), HOMA-IR (p<0.03) |

| Neuroprotection | Reduced loss of photoreceptor cells under oxidative stress | Significant difference noted |

| AGEs Reduction | Decreased levels of AGEs associated with cardiovascular risk | Statistically meaningful |

特性

IUPAC Name |

3-amino-N-[2-(1H-imidazol-5-yl)ethyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O/c9-3-1-8(13)11-4-2-7-5-10-6-12-7/h5-6H,1-4,9H2,(H,10,12)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANRUJJLGVODXIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CCNC(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90205421 | |

| Record name | Carcinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90205421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56897-53-1 | |

| Record name | Carcinine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56897-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carcinine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056897531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carcinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90205421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARCININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WIV0W167TC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。